molecular formula C20H24N2O4S B2904587 2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide CAS No. 955232-56-1

2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide

Cat. No.: B2904587
CAS No.: 955232-56-1
M. Wt: 388.48
InChI Key: XCCWOGAJIOTHBE-UHFFFAOYSA-N
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Description

Phenoxy acetic acid is an organic compound that represents a group of phenoxy acetic acid derivatives . It is often known to be monocarboxylic acid, which is the glycolic acid O-phenyl derivative with a sweet and sour taste and significant smells like honey .


Synthesis Analysis

The Leuckart synthetic pathway was utilized in the development of a novel series of 2- (substituted phenoxy)-N- (1-phenylethyl)acetamide derivatives .


Molecular Structure Analysis

The molecular structure of these compounds is based on molecular interactions in terms of molecular structure with triggered functional groups or the specific physicochemical properties .

Scientific Research Applications

Enzyme Inhibition and Selectivity

One significant application involves the enzyme inhibition properties of related compounds. For instance, compounds similar to the one have been studied for their potent inhibition of phenylethanolamine N-methyltransferase (PNMT), with specific structural modifications enhancing selectivity towards PNMT over alpha 2-adrenoceptor. This selectivity is influenced by the acidity of the aminosulfonyl group and its spatial position, affecting the compound's affinity for PNMT and its selectivity (Grunewald et al., 1997).

Structural Aspects in Salt and Inclusion Compounds

Another application is observed in the structural aspects and properties of salt and inclusion compounds of amide-containing isoquinoline derivatives. These compounds form gels or crystalline solids upon treatment with mineral acids, showing varied fluorescence emissions based on their interactions and structural modifications (Karmakar et al., 2007).

Potential as Pharmaceutical Agents

Related compounds have also been explored for their pharmaceutical potential. For example, the synthesis and evaluation of 8-amino-5-nitro-6-phenoxyquinolines as non-peptidic neuropeptide Y receptor ligands indicate their potential in therapeutic applications, despite challenges in achieving potent activity (Wielgosz-Collin et al., 2002). Additionally, 1-arylsulfonyl-5-(N-hydroxyacrylamide)tetrahydroquinolines have shown potent histone deacetylase (HDAC) inhibitory activity, suggesting their utility in cancer treatment, particularly against prostate cancer (Liu et al., 2015).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals. Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

From a biological and industrial point of view, this literature review may provide an opportunity for the chemists to design new derivatives of phenoxy acetamide and its derivatives that proved to be the successful agent in view of safety and efficacy to enhance life quality .

Properties

IUPAC Name

2-phenoxy-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c1-2-12-27(24,25)22-11-10-16-8-9-18(13-17(16)14-22)21-20(23)15-26-19-6-4-3-5-7-19/h3-9,13H,2,10-12,14-15H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCWOGAJIOTHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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